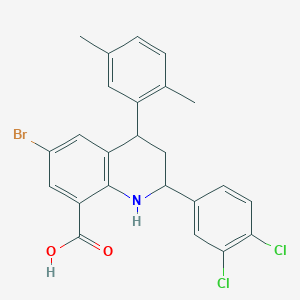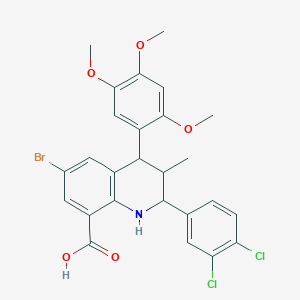
6-BROMO-2-(3,4-DICHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Descripción general
Descripción
6-BROMO-2-(3,4-DICHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with bromine, dichlorophenyl, dimethylphenyl, and carboxylic acid groups. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-(3,4-DICHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Substitution Reactions: The dichlorophenyl and dimethylphenyl groups can be introduced through Friedel-Crafts alkylation reactions using the corresponding chlorides and a Lewis acid catalyst like aluminum chloride (AlCl3).
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, which involves the reaction of a phenol derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: NaOCH3 in methanol, KSCN in acetone.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy or thiocyanate derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis for various organic transformations.
Material Science:
Biology
Drug Development: The compound’s structure suggests potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of 6-BROMO-2-(3,4-DICHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological macromolecules, while the carboxylic acid group can participate in hydrogen bonding. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-2-(3,4-dichlorophenyl)-4-(2,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- 6-bromo-2-(3,4-difluorophenyl)-4-(2,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Uniqueness
The presence of both bromine and dichlorophenyl groups in 6-BROMO-2-(3,4-DICHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID makes it unique compared to similar compounds. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
6-bromo-2-(3,4-dichlorophenyl)-4-(2,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrCl2NO2/c1-12-3-4-13(2)16(7-12)17-11-22(14-5-6-20(26)21(27)8-14)28-23-18(17)9-15(25)10-19(23)24(29)30/h3-10,17,22,28H,11H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJADRSMIFWZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CC(NC3=C2C=C(C=C3C(=O)O)Br)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-({3-[({[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-12-THIAZOL-5-YL}SULFANYL)ACETAMIDE](/img/structure/B4318569.png)
![1'-[1-(1,3-benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4318574.png)
![3-(butylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4318582.png)
![3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid](/img/structure/B4318609.png)
![3-{2-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL}BENZOIC ACID](/img/structure/B4318610.png)
![3-[2-(1,3-dioxan-2-yl)ethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4318615.png)
![3'-[2-(1H-indol-3-yl)ethyl]-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4318629.png)
![2-bromo-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzodiazepine-6,12(5H,6aH)-dione](/img/structure/B4318636.png)
![5-fluoro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B4318640.png)



![3-({[4-(3-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID](/img/structure/B4318655.png)
![3-[({4-[3-(TRIFLUOROMETHYL)PHENYL]-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL}CARBONYL)AMINO]PROPANOIC ACID](/img/structure/B4318656.png)
